molecular formula C21H23N7O3 B11184601 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11184601
M. Wt: 421.5 g/mol
InChI Key: JKKCHYPAVZWFDK-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining triazole, morpholine, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole and naphthyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    Morpholine: A common heterocyclic compound used in various chemical applications.

    Naphthyridine Derivatives: Compounds with similar naphthyridine structures, used in medicinal chemistry and materials science.

Uniqueness

2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione stands out due to its unique combination of triazole, morpholine, and naphthyridine moieties. This unique structure imparts specific properties and activities that are not found in simpler compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23N7O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C21H23N7O3/c1-14-23-24-15(2)28(14)27-6-4-19-17(21(27)30)13-16-18(22-19)3-5-26(20(16)29)8-7-25-9-11-31-12-10-25/h3-6,13H,7-12H2,1-2H3

InChI Key

JKKCHYPAVZWFDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5)C

Origin of Product

United States

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